N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide hydrochloride
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Overview
Description
N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide hydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes a dimethylaminoethyl group, a fluorobenzo[d]thiazolyl moiety, and a p-tolylthio group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide hydrochloride typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable carboxylic acid derivative, such as 4-fluorobenzoic acid, under acidic conditions.
Attachment of the Dimethylaminoethyl Group: The dimethylaminoethyl group can be introduced via a nucleophilic substitution reaction using a suitable alkylating agent, such as 2-chloro-N,N-dimethylethylamine.
Formation of the Propanamide Linker: The propanamide linker can be synthesized through an amide coupling reaction between the benzo[d]thiazole derivative and 3-(p-tolylthio)propanoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Hydrochloride Salt Formation: The final hydrochloride salt can be obtained by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Conditions vary, but typical reagents include halogens for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols, depending on the functional groups reduced.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound may serve as a probe or ligand in studies involving receptor binding or enzyme inhibition. Its structural features make it a candidate for studying interactions with biological macromolecules.
Medicine
In medicine, N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide hydrochloride could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
In industrial applications, the compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The presence of the dimethylaminoethyl group suggests potential interactions with neurotransmitter systems, while the fluorobenzo[d]thiazolyl moiety could interact with various biological targets through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(dimethylamino)ethyl)-N-(benzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide
- N-(2-(dimethylamino)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide
Uniqueness
N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide hydrochloride is unique due to the presence of the fluorine atom in the benzo[d]thiazole ring, which can significantly alter its electronic properties and biological activity compared to its analogs. This fluorine substitution can enhance binding affinity to certain biological targets and improve metabolic stability.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(4-methylphenyl)sulfanylpropanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3OS2.ClH/c1-15-7-9-16(10-8-15)27-14-11-19(26)25(13-12-24(2)3)21-23-20-17(22)5-4-6-18(20)28-21;/h4-10H,11-14H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQGVWPOWNZMSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)N(CCN(C)C)C2=NC3=C(C=CC=C3S2)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClFN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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